molecular formula C10H17N5OS B4366351 2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide

2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide

Cat. No. B4366351
M. Wt: 255.34 g/mol
InChI Key: NSJXDKAHNPVATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPAPP and is a hydrazine derivative. MPAPP has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of MPAPP is not fully understood, but it is believed to work through various pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. MPAPP has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which help protect against oxidative stress. MPAPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to inflammation. Additionally, MPAPP has been shown to inhibit the activation of caspase-3, a key enzyme involved in apoptosis.
Biochemical and Physiological Effects
MPAPP has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. MPAPP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which help protect against oxidative stress. MPAPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to inflammation. Additionally, MPAPP has been shown to inhibit the activation of caspase-3, a key enzyme involved in apoptosis.

Advantages and Limitations for Lab Experiments

MPAPP has several advantages for lab experiments, including its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. MPAPP has also been shown to have low toxicity in animal models, making it a safe candidate for research. However, one limitation of MPAPP is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for MPAPP research, including further studies on its potential applications in neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, future studies could focus on improving the synthesis method of MPAPP to increase its yield and solubility. Further studies could also investigate the mechanism of action of MPAPP to better understand its potential therapeutic effects.
Conclusion
In conclusion, MPAPP is a hydrazine derivative that has shown promising results in various scientific research applications, including neurodegenerative diseases, cardiovascular diseases, and cancer. MPAPP has several advantages for lab experiments, including its ability to cross the blood-brain barrier and low toxicity in animal models. However, one limitation of MPAPP is its low solubility in water. Future research could focus on improving the synthesis method of MPAPP, investigating its mechanism of action, and further studying its potential applications in various scientific research areas.

Scientific Research Applications

MPAPP has been studied for its potential applications in various scientific research areas, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, MPAPP has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, MPAPP has been shown to have anti-inflammatory and antioxidant effects, which may help prevent cardiovascular damage. In cancer, MPAPP has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[[2-(3-methylpyrazol-1-yl)acetyl]amino]-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c1-3-5-11-10(17)13-12-9(16)7-15-6-4-8(2)14-15/h4,6H,3,5,7H2,1-2H3,(H,12,16)(H2,11,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJXDKAHNPVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)CN1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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